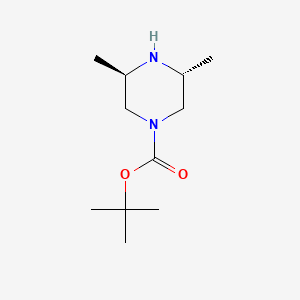

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZXPHIQZUYMOR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680192 | |

| Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438049-91-3 | |

| Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

CAS Number: 438049-91-3

For inquiries and procurement, please contact our sales department.

This document provides an in-depth technical overview of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral piperazine derivative. The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a valuable intermediate in the synthesis of complex molecules.

| Property | Value | Reference |

| CAS Number | 438049-91-3 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | Off-white solid or liquid | [2] |

| Purity | ≥95% - 97% | [2] |

| Storage Temperature | 0-8 °C | |

| InChI Key | NUZXPHIQZUYMOR-RKDXNWHRSA-N | [2] |

| SMILES | C[C@@H]1CN(C--INVALID-LINK--C)C(=O)OC(C)(C)C |

Synthesis and Experimental Protocols

The synthesis of this compound involves a two-step process starting from 3,5-dimethylpyridine. The initial step is the stereoselective reduction to trans-3,5-dimethylpiperidine, followed by the protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of trans-3,5-Dimethylpiperidine

Materials:

-

3,5-Dimethylpyridine

-

Deionized water

-

Composite catalyst (e.g., Ruthenium on carbon, Nickel powder, metal acetates)

-

Hydrogen gas

-

High-pressure reactor

Protocol:

-

Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and the composite catalyst under a hydrogen atmosphere.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 35-40 kg/cm ²).

-

Heat the reaction mixture to the specified temperature (e.g., 155-160 °C) and maintain for several hours (e.g., 5-6 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting crude product containing a mixture of cis- and trans-3,5-dimethylpiperidine is then purified. The trans isomer can be separated from the cis isomer by techniques such as fractional crystallization or chromatography.

Step 2: Boc-Protection of trans-3,5-Dimethylpiperidine

Materials:

-

trans-3,5-Dimethylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate solvent

Protocol:

-

Dissolve trans-3,5-dimethylpiperidine and triethylamine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly as modulators of serotonin receptors.

Role as a Precursor for 5-HT Receptor Modulators

This chiral building block is utilized in the preparation of modulators for both 5-HT₃ and 5-HT₂ receptors. These receptors are implicated in a wide range of physiological and pathological processes.

-

5-HT₃ Receptors: These are ligand-gated ion channels involved in emesis, anxiety, and gastrointestinal motility. Antagonists of the 5-HT₃ receptor are clinically used to manage chemotherapy-induced nausea and vomiting.

-

5-HT₂ Receptors: This subfamily of G-protein coupled receptors plays a role in various central nervous system functions, including mood, cognition, and perception. Modulators of 5-HT₂ receptors are investigated for the treatment of depression, schizophrenia, and other psychiatric disorders.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the role of this compound in the broader context of drug discovery targeting serotonin receptors.

Caption: Synthesis of the target compound.

Caption: Role in drug discovery.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, please refer to the Safety Data Sheet (SDS). It is crucial to handle this compound in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Guide: Physical Properties of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Compound Identification and Overview

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical agents. The piperazine ring is a valuable scaffold in medicinal chemistry.[1] The Boc (tert-butoxycarbonyl) protecting group makes it suitable for various coupling reactions. This document provides a comprehensive overview of its known physical properties, the experimental protocols for their determination, and relevant safety information.

Chemical Structure:

-

IUPAC Name: tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate[2]

-

Synonyms: (3R,5R)-1-Boc-3,5-dimethylpiperazine, trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylate[2]

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is important to note that some values are predicted from computational models and may differ from empirically determined values. The physical form has been reported as both a liquid and an off-white solid, which may suggest it is a low-melting solid or that appearance varies with purity.[3][4]

| Property | Value | Source |

| Molecular Weight | 214.30 g/mol | PubChem[2] |

| Appearance | Off-white solid / Liquid | Sigma-Aldrich[4], CymitQuimica[3] |

| Melting Point | 66-69 °C (for cis-(3S,5R) isomer) | ZaiQi Bio-Tech[5] |

| Boiling Point | 279.7 ± 15.0 °C (Predicted) | ChemicalBook[6] |

| Density | 0.970 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |

| Purity | ≥95% - 97% (Typical commercial grade) | CymitQuimica[3], Sigma-Aldrich[4] |

| Storage Temperature | 0-8 °C | Sigma-Aldrich[4] |

| InChI Key | NUZXPHIQZUYMOR-RKDXNWHRSA-N | PubChem[2] |

Experimental Protocols for Property Determination

Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols and may require optimization based on laboratory equipment and sample purity.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[7]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7] The design of the tube promotes uniform heating via convection currents.[10]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11] The melting point is reported as the range T₁ - T₂.

-

Safety: Wear safety goggles. The apparatus will be hot.[11]

Workflow Visualization:

Boiling Point Determination (Microscale Capillary Method)

The boiling point is the temperature where a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13] For small sample quantities or high-boiling point compounds, a microscale method or distillation under reduced pressure is preferred.[14]

Methodology:

-

Sample Preparation: Add a few milliliters of the liquid compound to a small test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[10]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).[13]

-

Heating: Heat the bath gently. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Remove the heat source once a continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

-

Reduced Pressure: For high-boiling compounds, this procedure can be performed under vacuum.[14] The observed boiling point will be lower than at atmospheric pressure, and the pressure must be recorded.

Workflow Visualization:

Solubility Determination

Solubility provides insight into the polarity and functional groups of a molecule.[15] A systematic approach involves testing the compound in a series of solvents of varying polarity and pH.

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously.[16] Observe if the compound dissolves completely. Test the resulting solution with pH paper.

-

5% HCl Solution: If insoluble in water, test solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group (e.g., an amine).[16]

-

5% NaOH Solution: If insoluble in water, test solubility in 0.75 mL of 5% aqueous NaOH. Solubility suggests an acidic functional group.[15]

-

Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and dichloromethane to assess its behavior in non-polar and polar aprotic/protic environments.

-

Classification: The compound is classified as "soluble" if it fully dissolves and "insoluble" otherwise. For quantitative analysis, a solubility curve can be constructed by determining the saturation temperature for various concentrations.[17]

Logical Relationship Visualization:

Safety and Handling

Based on supplier safety data, this compound should be handled with care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Signal Word: Warning[4]

-

Hazard Statement: H302 (Harmful if swallowed)[4]

-

Precautionary Statements:

Always consult the full Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. connectjournals.com [connectjournals.com]

- 2. This compound | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]

- 6. 3,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS#: 639068-43-2 [m.chemicalbook.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Purification [chem.rochester.edu]

- 15. www1.udel.edu [www1.udel.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. webs.anokaramsey.edu [webs.anokaramsey.edu]

A Technical Guide to (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its piperazine core is a privileged scaffold found in numerous biologically active molecules, and the specific stereochemistry of the methyl groups at the 3 and 5 positions, along with the tert-butoxycarbonyl (Boc) protecting group, allows for precise structural modifications and the synthesis of complex target molecules. The IUPAC name for this compound is tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications in drug development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate[1][2] |

| Synonyms | (3R,5R)-1-Boc-3,5-dimethylpiperazine, TERT-BUTYL (3R,5R)-3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE |

| CAS Number | 438049-91-3 |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2] |

| Molecular Weight | 214.30 g/mol [1] |

| Appearance | Off-white solid |

| Purity | ≥95% |

| Storage Temperature | 0-8 °C[2] |

Experimental Protocols

The synthesis of this compound involves the selective protection of one of the nitrogen atoms of the piperazine ring. The following protocol is a general method for the Boc protection of 2,6-dimethylpiperazine, which can be adapted for the synthesis of the desired stereoisomer, likely starting from the commercially available (3R,5R)-2,6-dimethylpiperazine. Chiral piperazines can be synthesized through various methods, including the hydrogenation of pyrazines.[1]

Materials:

-

(3R,5R)-2,6-dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (3R,5R)-2,6-dimethylpiperazine (1.0 equivalent) and triethylamine (2.5 equivalents) in dichloromethane.

-

Addition of Boc Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product.

-

Characterization: Confirm the structure and purity of the obtained this compound using techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Development

The piperazine motif is a cornerstone in the design of therapeutic agents due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the solubility of drug candidates.[3] Consequently, piperazine derivatives are integral to a wide array of pharmaceuticals, including antibacterial, antiallergic, and antipsychotic drugs.[3]

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its role as a chiral building block is crucial in the synthesis of more complex molecules with defined biological activities. For instance, chiral piperazine derivatives are key components in the development of renin inhibitors for the treatment of hypertension and histamine H3 receptor ligands with potential anticonvulsant and pro-cognitive effects.[4]

The general workflow for utilizing this compound in drug discovery often involves the deprotection of the Boc group to expose the secondary amine, followed by the introduction of various substituents to explore structure-activity relationships (SAR).

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the generation of a chemical library for drug discovery.

Caption: Synthetic and derivatization workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a single, unified published procedure, this document outlines a robust, multi-step synthesis based on established chemical principles and analogous reactions found in the scientific literature. The proposed pathway begins with the synthesis of the key intermediate, (3R,5R)-3,5-dimethylpiperazine, followed by its N-Boc protection.

I. Overview of the Synthetic Strategy

The synthesis of this compound is approached in two main stages:

-

Formation of the Chiral Piperazine Core : The primary challenge lies in the stereoselective synthesis of the (3R,5R)-3,5-dimethylpiperazine intermediate. This guide will detail a common and effective method involving the synthesis of a racemic mixture of trans-3,5-dimethylpiperazine, followed by chiral resolution to isolate the desired (3R,5R) enantiomer.

-

N-Boc Protection : The final step involves the regioselective protection of one of the nitrogen atoms of the chiral piperazine with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis to allow for further functionalization of the second nitrogen if required.

The overall synthetic transformation is depicted in the following workflow:

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of rac-trans-3,5-Dimethylpiperazine via Hydrogenation

The initial step involves the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine) to produce a mixture of cis and trans isomers of 3,5-dimethylpiperazine. The trans isomer is the desired product for the subsequent chiral resolution.

Experimental Protocol:

-

Reaction Setup : To a high-pressure autoclave, add 3,5-dimethylpyridine and a suitable solvent such as deionized water or an alcohol (e.g., ethanol).

-

Catalyst Addition : Add a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or a similar supported noble metal catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Hydrogenation : Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the reaction temperature. The reaction is typically stirred for several hours until completion.

-

Work-up and Isolation : After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst. The filtrate, containing the crude 3,5-dimethylpiperazine, is then concentrated under reduced pressure. The resulting mixture of cis and trans isomers can be purified by distillation or used directly in the next step. The trans isomer content can often be maximized by careful selection of catalyst and reaction conditions.

Quantitative Data for Hydrogenation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield | Purity |

| 3,5-Dimethylpyridine | C₇H₉N | 107.15 | Starting Material | N/A | >98% |

| rac-trans-3,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Product | 70-90% | Mixture of isomers |

Step 2: Chiral Resolution of rac-trans-3,5-Dimethylpiperazine

The separation of the racemic trans-3,5-dimethylpiperazine into its constituent enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol:

-

Salt Formation : Dissolve the racemic trans-3,5-dimethylpiperazine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization : Slowly add the tartaric acid solution to the piperazine solution with stirring. The diastereomeric salt of the (3R,5R)-enantiomer will preferentially crystallize out of the solution upon cooling.

-

Isolation of Diastereomeric Salt : Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The purity of the diastereomeric salt can be checked by polarimetry.

-

Liberation of the Free Base : Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, to a pH > 12.

-

Extraction : Extract the liberated (3R,5R)-3,5-dimethylpiperazine with an organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration : Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (3R,5R)-3,5-dimethylpiperazine.

Quantitative Data for Chiral Resolution:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Theoretical Yield | Enantiomeric Excess |

| rac-trans-3,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Starting Material | N/A | N/A |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | Resolving Agent | N/A | >99% |

| (3R,5R)-3,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Product | <50% | >98% |

Step 3: N-Boc Protection of (3R,5R)-3,5-Dimethylpiperazine

The final step is the mono-protection of the chiral piperazine with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: Experimental workflow for the N-Boc protection of (3R,5R)-3,5-dimethylpiperazine.

Experimental Protocol:

-

Reaction Setup : Dissolve (3R,5R)-3,5-dimethylpiperazine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Boc₂O : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled reaction mixture with stirring.

-

Reaction : Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, wash the mixture with water and then with brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Quantitative Data for N-Boc Protection:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield | Purity |

| (3R,5R)-3,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Starting Material | N/A | >98% |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Reagent | N/A | >97% |

| This compound | C₁₁H₂₂N₂O₂ | 214.31 | Product | 85-95% | >98% |

III. Conclusion

This technical guide outlines a reliable and reproducible synthetic route for the preparation of this compound. The described methods, including catalytic hydrogenation, chiral resolution, and N-Boc protection, are standard and scalable procedures in organic synthesis. The provided experimental protocols and quantitative data tables serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chiral building block. Careful execution of these steps, with appropriate analytical monitoring, will ensure the successful synthesis of the target compound with high purity and stereochemical integrity.

An In-depth Technical Guide to the Stereoisomers of tert-Butyl Dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl dimethylpiperazine-1-carboxylate, a class of heterocyclic compounds with significant potential in medicinal chemistry. The strategic placement of methyl groups on the piperazine ring introduces chirality, leading to a variety of stereoisomers with distinct three-dimensional structures and, potentially, differentiated biological activities. This document details their synthesis, separation, and characterization, with a focus on providing practical experimental protocols and comparative data. Furthermore, it explores the role of a substituted tert-butyl piperazine-carboxylate moiety in the context of breast cancer therapy, specifically its interaction with the estrogen receptor signaling pathway.

Stereoisomers of tert-Butyl Dimethylpiperazine-1-carboxylate

The dimethyl substitution on the piperazine ring can occur at the 2,5-, 2,6-, or 3,5- positions, each giving rise to cis (meso or a pair of enantiomers) and trans (a pair of enantiomers) diastereomers. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms is crucial for modulating the reactivity and solubility of these compounds, making them valuable intermediates in multi-step organic syntheses.

The possible stereoisomers are:

-

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate:

-

cis-(2R,5S)-diastereomer (meso)

-

trans-(2R,5R)- and (2S,5S)-enantiomers

-

-

tert-Butyl 2,6-dimethylpiperazine-1-carboxylate:

-

cis-(2R,6S)-diastereomer (meso)

-

trans-(2R,6R)- and (2S,6S)-enantiomers

-

-

tert-Butyl 3,5-dimethylpiperazine-1-carboxylate:

-

cis-(3S,5R)-diastereomer (meso)

-

trans-(3R,5R)- and (3S,5S)-enantiomers

-

Synthesis and Separation of Stereoisomers

The synthesis of the target compounds involves two key stages: the formation of the dimethylpiperazine core and the subsequent protection of one of the nitrogen atoms with a Boc group. The separation of the resulting stereoisomers is a critical step and can be achieved through various chromatographic and crystallization techniques.

Synthesis of Dimethylpiperazine Precursors

The dimethylpiperazine core can be synthesized through several routes. A common method for producing 2,6-dimethylpiperazine involves the cyclization of diisopropanolamine in the presence of a catalyst.[1] Similarly, 2,5-dimethylpiperazine can be prepared by the catalytic cyclization of 2-aminopropanol-1.[2] These reactions typically yield a mixture of cis and trans isomers.

Boc Protection

The protection of the dimethylpiperazine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Separation of Diastereomers

The separation of the cis and trans diastereomers of the Boc-protected dimethylpiperazine can be achieved by column chromatography on silica gel. The different spatial arrangements of the methyl groups lead to different polarities and, consequently, different retention times.

Chiral Resolution of Enantiomers

The trans diastereomers exist as a racemic mixture of enantiomers. Their separation into individual enantiomers is crucial for stereospecific biological evaluation and can be accomplished using chiral High-Performance Liquid Chromatography (HPLC).[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the various stereoisomers of tert-butyl dimethylpiperazine-1-carboxylate.

Table 1: Spectroscopic Data for tert-Butyl Dimethylpiperazine-1-carboxylate Stereoisomers

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| tert-Butyl (cis)-2,6-dimethylpiperazine-1-carboxylate | 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H)[4] | 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7[4] |

| Representative data for other Boc-protected piperazines | 3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H)[5] | 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4, 28.9, 23.4[5] |

Experimental Protocols

General Protocol for Boc Protection of Dimethylpiperazine

Materials:

-

Dimethylpiperazine (cis/trans mixture)

-

Di-tert-butyl dicarbonate (Boc)2O

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve the dimethylpiperazine isomer mixture in DCM or THF.

-

Add a base such as triethylamine or an aqueous solution of sodium bicarbonate.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the mono-Boc protected product from unreacted starting material and di-Boc protected by-product.

Protocol for Separation of cis and trans Diastereomers

Materials:

-

Mixture of cis- and trans-tert-butyl dimethylpiperazine-1-carboxylate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Dissolve the diastereomeric mixture in a minimal amount of dichloromethane or the initial eluent.

-

Load the sample onto a silica gel column equilibrated with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate).

-

Elute the column with a gradient of increasing polarity (increasing the proportion of ethyl acetate).

-

Collect fractions and analyze by TLC to identify the separated diastereomers.

-

Combine the fractions containing each pure diastereomer and evaporate the solvent to yield the isolated products.

General Protocol for Chiral HPLC Resolution of trans-Enantiomers

Materials:

-

Racemic mixture of trans-tert-butyl dimethylpiperazine-1-carboxylate

-

Chiral HPLC column (e.g., polysaccharide-based stationary phase)

-

HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

-

Dissolve the racemic mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with an isocratic or gradient mobile phase optimized for the specific column and enantiomers.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to each enantiomer as they elute separately.

-

Evaporate the solvent from the collected fractions to obtain the enantiomerically pure compounds.

Biological Context: Targeting the Estrogen Receptor Signaling Pathway in Breast Cancer

The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[6] A recent study has highlighted the potential of a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate compound (TTP-5) in suppressing breast cancer by targeting the estrogen receptor (ER) signaling pathway.

Estrogen Receptor Signaling Pathway

The estrogen receptor is a key driver in the majority of breast cancers. The classical mechanism of ER action involves the binding of estrogen to the receptor, leading to its dimerization and translocation to the nucleus.[7] There, it binds to estrogen response elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival.[7][8] Non-genomic pathways also exist where membrane-associated ER can activate intracellular signaling cascades like the PI3K/AKT and MAPK pathways.[8][9]

Antagonists of the estrogen receptor, such as tamoxifen and fulvestrant, are cornerstone therapies for ER-positive breast cancer.[4] The development of novel ER antagonists with improved efficacy and resistance profiles is an active area of research.[10] The piperazine moiety is often incorporated into drug candidates to modulate their pharmacological properties.[11]

Caption: Estrogen Receptor Signaling and Antagonism by a Piperazine Derivative.

Experimental Workflow for Assessing ER Antagonist Activity

The evaluation of a novel compound like TTP-5 as an ER antagonist involves a series of in vitro and in vivo experiments.

Caption: Experimental Workflow for ER Antagonist Evaluation.

This workflow begins with assessing the compound's ability to bind to the estrogen receptor. Subsequently, its effect on the proliferation of ER-positive breast cancer cell lines is determined. Mechanistic studies, such as gene expression analysis, elucidate how the compound affects the ER signaling pathway. Finally, in vivo studies using animal models, such as xenografts, are conducted to evaluate the compound's anti-tumor efficacy and potential toxicity in a living organism.[12][13]

Conclusion

The stereoisomers of tert-butyl dimethylpiperazine-1-carboxylate represent a versatile class of building blocks for drug discovery. Their synthesis and separation, while challenging, provide access to a range of structurally diverse compounds. The demonstrated involvement of a piperazine-containing molecule in the potent antagonism of the estrogen receptor signaling pathway underscores the therapeutic potential of this chemical scaffold. This guide provides a foundational understanding for researchers to further explore and exploit the unique properties of these stereoisomers in the development of novel therapeutics.

References

- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Treatment of Estrogen Receptor (ER) Positive Breast Cancer with Tamoxifen and Brivanib Alaninate, a VEGFR-2/FGFR-1 Kinase Inhibitor: a potential clinical application of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Chiral purity of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

An In-depth Technical Guide to the Chiral Purity of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, diamine scaffold is a common feature in a variety of biologically active molecules. The compound possesses two stereocenters at the C3 and C5 positions, giving rise to different stereoisomers. The (3R,5R) isomer, also known as the trans isomer, is a specific configuration that is often crucial for achieving desired pharmacological activity and a favorable safety profile in the final active pharmaceutical ingredient (API).

In drug development, using a single, pure enantiomer or diastereomer is critical. Different stereoisomers of a drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[] For example, one enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic.[] Therefore, the rigorous control and verification of the chiral purity of synthetic intermediates like this compound is a non-negotiable aspect of drug design and manufacturing.

This guide provides a technical overview of the key aspects related to the chiral purity of this compound, including its stereoselective synthesis, analytical methodologies for purity assessment, and the ultimate impact of chiral integrity on drug development.

Stereoselective Synthesis and Chiral Control

Achieving high diastereomeric and enantiomeric purity begins with a well-designed synthetic strategy. The synthesis of the (3R,5R) isomer typically relies on methods that introduce the stereocenters in a controlled manner. A common conceptual approach involves using starting materials from the "chiral pool," such as amino acids, to set the desired stereochemistry.

A plausible synthetic workflow is outlined below. This strategy ensures the stereocenters are established early and preserved throughout the synthesis.

References

(3R,5R)-1-Boc-3,5-dimethylpiperazine: A Technical Overview for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, (3R,5R)-1-Boc-3,5-dimethylpiperazine serves as a crucial chiral building block in the synthesis of various pharmacologically active molecules. This in-depth guide provides a summary of its chemical and physical properties, a general experimental approach for its synthesis, and its application in the development of serotonergic agents.

Physicochemical Properties

(3R,5R)-1-Boc-3,5-dimethylpiperazine, also known as tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups in a trans configuration and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This structure provides a valuable scaffold for creating stereospecific derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [1] |

| CAS Number | 438049-91-3 | [1] |

| Appearance | Off-white to yellow solid | [3] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | 0 - 8 °C | [3] |

Spectroscopic Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure, including the presence and chemical environment of the Boc group, the piperazine ring protons, and the methyl groups. The stereochemistry can be confirmed through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carbamate in the Boc group and N-H stretching vibrations.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for (3R,5R)-1-Boc-3,5-dimethylpiperazine is not widely published. However, a general procedure for the Boc protection of a diamine like (3R,5R)-3,5-dimethylpiperazine can be outlined as follows. This procedure is representative and may require optimization.

General Synthesis Workflow

Caption: General workflow for the synthesis of (3R,5R)-1-Boc-3,5-dimethylpiperazine.

Materials and Reagents

-

(3R,5R)-3,5-dimethylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure

-

Dissolution: Dissolve (3R,5R)-3,5-dimethylpiperazine in the chosen anhydrous solvent in a reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.1 equivalents) in the same solvent to the cooled solution of the piperazine derivative.

-

Reaction: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature, continuing to stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Quenching: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure (3R,5R)-1-Boc-3,5-dimethylpiperazine.

Applications in Drug Discovery

(3R,5R)-1-Boc-3,5-dimethylpiperazine is a key intermediate in the synthesis of modulators for serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT₃ and 5-HT₂ subtypes.[4] These receptors are implicated in a variety of physiological and pathological processes.

Role in Serotonergic Signaling Pathways

5-HT₃ receptors are ligand-gated ion channels involved in emesis, anxiety, and gastrointestinal motility. Antagonists of the 5-HT₃ receptor are used to treat chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[4] 5-HT₂ receptors are G-protein coupled receptors that mediate a wide range of functions in the central nervous system, and their modulation is a target for antipsychotic and antidepressant drugs.

The (3R,5R)-dimethylpiperazine moiety can be incorporated into larger molecules to interact with these receptors. The Boc-protected intermediate allows for selective chemical modifications at the unprotected nitrogen atom.

Caption: Role of (3R,5R)-1-Boc-3,5-dimethylpiperazine in developing 5-HT receptor modulators.

References

- 1. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2310019A4 - 5-ht3 receptor modulators, methods of making, and use thereof - Google Patents [patents.google.com]

Commercial Availability and Synthetic Strategies for (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a chiral piperazine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, trans-disubstituted scaffold provides a unique three-dimensional architecture for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a summary of suppliers and key chemical properties. Furthermore, a detailed, proposed synthetic protocol is outlined, based on established methodologies for the synthesis of the piperazine core and subsequent N-protection. This guide is intended to serve as a practical resource for researchers and professionals in the field of drug development.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, owing to their favorable physicochemical properties and ability to modulate biological activity. The introduction of stereocenters into the piperazine ring, as seen in this compound, allows for precise control over the spatial arrangement of substituents, which is critical for optimizing drug-target interactions. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic transformations. This guide consolidates currently available information on this specific chiral building block to facilitate its procurement and application in research and development.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The purity and physical form may vary between vendors. Researchers are advised to consult the suppliers' certificates of analysis for detailed specifications.

| Supplier | CAS Number | Purity | Physical Form |

| Sigma-Aldrich | 438049-91-3 | 97% | Off-white solid |

| Fluorochem | 438049-91-3 | 95% | Liquid |

| CymitQuimica | 438049-91-3 | 95% | Liquid[1] |

| PharmaBlock | 438049-91-3 | Not specified | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are primarily sourced from publicly available databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[2] |

| Molecular Weight | 214.31 g/mol | PubChem[2] |

| CAS Number | 438049-91-3 | PubChem[2] |

| Appearance | Off-white solid or Liquid | Sigma-Aldrich, Fluorochem[1] |

| Purity | 95-97% | Sigma-Aldrich, Fluorochem[1] |

| Storage Temperature | 0-8 °C | Sigma-Aldrich |

Proposed Synthetic Protocol

While this compound is commercially available, a detailed experimental protocol for its synthesis is not readily found in peer-reviewed literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of the trans-3,5-dimethylpiperazine core followed by a standard N-Boc protection protocol.

The proposed synthesis involves a two-step process:

-

Synthesis of trans-3,5-dimethylpiperazine: This can be achieved through the hydrogenation of 3,5-dimethylpyridine.

-

N-Boc Protection: The resulting trans-3,5-dimethylpiperazine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Experimental Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of trans-3,5-dimethylpiperazine (Proposed)

Materials:

-

3,5-Dimethylpyridine

-

Ruthenium on carbon (Ru/C) catalyst

-

Deionized water

-

High-pressure reactor

-

Filtration apparatus

Procedure:

-

Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and a catalytic amount of Ru/C.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 35-40 kg/cm ²).

-

Heat the reaction mixture to the target temperature (e.g., 145-160 °C) and maintain for several hours (e.g., 6-8 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The filtrate contains a mixture of cis- and trans-3,5-dimethylpiperazine.

-

The trans isomer can be separated from the cis isomer by fractional distillation or crystallization.

Step 2: N-Boc Protection of trans-3,5-dimethylpiperazine (Proposed)

Materials:

-

trans-3,5-dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and standard laboratory glassware

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve trans-3,5-dimethylpiperazine in DCM in a round-bottom flask.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Relationship of Synthetic Steps

References

The Strategic Role of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate in Modern Medicinal Chemistry

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of complex molecules with specific biological activities. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring, making it a versatile intermediate in the development of novel therapeutics. This technical guide explores the synthesis, properties, and, most importantly, the pivotal role of this compound in the design and discovery of modern pharmaceuticals, with a focus on its application in the development of kinase and protease inhibitors.

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

| Property | Value |

| CAS Number | 438049-91-3[1][2][3][4] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2][3][4] |

| Molecular Weight | 214.31 g/mol [1][2] |

| Appearance | Off-white solid[5] |

| Storage Temperature | 0-8 °C[5] |

Synthesis and Experimental Protocols

Protocol: Enantioselective Synthesis of this compound

Step 1: Hydrogenation of 3,5-Dimethylpyridine

A solution of 3,5-dimethylpyridine in an appropriate solvent (e.g., deionized water) is subjected to hydrogenation in a high-pressure reactor. A composite catalyst, often containing ruthenium on carbon and other metals, is used to facilitate the reaction. The reaction is typically carried out at elevated temperature and pressure.

-

Materials: 3,5-dimethylpyridine, deionized water, composite catalyst (e.g., Ru/C, Ni, Fe-acetate, Zn-acetate).

-

Procedure:

-

Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and the composite catalyst under a hydrogen atmosphere.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-40 kg/cm ²).

-

Heat the reaction mixture to the target temperature (e.g., 140-155 °C) and maintain for several hours (e.g., 5 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst, yielding a crude mixture of cis- and trans-3,5-dimethylpiperidine.

-

Step 2: Chiral Resolution of trans-3,5-Dimethylpiperidine

The mixture of diastereomers is then resolved to isolate the desired (3R,5R)-enantiomer. This is often achieved through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

-

Materials: Crude 3,5-dimethylpiperidine, a chiral resolving agent (e.g., L-tartaric acid), suitable solvents for crystallization.

-

Procedure:

-

Dissolve the crude 3,5-dimethylpiperidine in a suitable solvent.

-

Add a solution of the chiral resolving agent.

-

Allow the diastereomeric salts to crystallize. The salt of the desired enantiomer will preferentially crystallize under specific conditions.

-

Collect the crystals by filtration and recrystallize to enhance chiral purity.

-

Liberate the free base, (3R,5R)-3,5-dimethylpiperidine, by treating the salt with a base.

-

Step 3: N-Boc Protection

The resolved (3R,5R)-3,5-dimethylpiperidine is then protected with a tert-butyloxycarbonyl (Boc) group.

-

Materials: (3R,5R)-3,5-dimethylpiperidine, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

-

Procedure:

-

Dissolve (3R,5R)-3,5-dimethylpiperidine in the chosen solvent.

-

Add the base, followed by the slow addition of Boc₂O.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove impurities.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography to yield this compound.

-

Role in Medicinal Chemistry: Case Studies

The deprotected (3R,5R)-3,5-dimethylpiperazine core is a privileged scaffold in medicinal chemistry, notably in the development of targeted therapies for cancer and hypertension.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[6][7] Inhibiting BTK can halt the proliferation and induce apoptosis in cancerous B-cells.[6]

Zanubrutinib (BGB-3111): A Case Study

Zanubrutinib (Brukinsa®) is a second-generation, highly selective, and irreversible BTK inhibitor approved for the treatment of various B-cell cancers.[6][8] A key structural feature of zanubrutinib is the (S)-enantiomer derived from the deprotected (3R,5R)-3,5-dimethylpiperazine moiety. This chiral fragment plays a critical role in the molecule's overall conformation and binding to the BTK active site. The development of zanubrutinib was guided by a structure-activity relationship strategy to enhance its specificity and pharmacokinetic properties compared to the first-generation BTK inhibitor, ibrutinib.[9][10]

Quantitative Data: Zanubrutinib

| Parameter | Value | Reference |

| BTK IC₅₀ | 0.5 nM | [11][12] |

| Selectivity | More selective than ibrutinib against other kinases like EGFR.[8] | [8] |

| Bioavailability | Excellent | [7][9][10] |

| Plasma Protein Binding | ~94% | [13] |

| Terminal Elimination Half-life (t₁/₂) | ~2-4 hours | [14] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2 hours | [14] |

BTK Signaling Pathway and Inhibition by Zanubrutinib

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by zanubrutinib.

Caption: BTK Signaling Pathway and Inhibition by Zanubrutinib.

Renin Inhibitors

Renin is an aspartic protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. Inhibition of renin is a therapeutic strategy for the treatment of hypertension. The chiral piperazine scaffold has been explored in the design of non-peptidic renin inhibitors.

While not directly incorporating this compound, the development of renin inhibitors with a (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamide scaffold highlights the utility of stereochemically defined piperazine and piperidine derivatives in this therapeutic area.[1][8][15] These studies demonstrate the importance of the chiral centers for potent enzymatic inhibition and favorable pharmacokinetic profiles.[15]

Drug Discovery Workflow

The use of this compound in drug discovery follows a structured workflow, from a chiral building block to a clinical candidate.

Caption: Drug Discovery Workflow Utilizing the Chiral Piperazine Scaffold.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its stereochemically defined structure and the presence of a protecting group that allows for controlled derivatization have made it a key component in the synthesis of sophisticated drug candidates. The successful development of the BTK inhibitor zanubrutinib underscores the importance of this scaffold in achieving high potency, selectivity, and favorable pharmacokinetic profiles. As the demand for targeted and personalized medicines grows, the strategic use of such chiral building blocks will continue to be a cornerstone of modern drug discovery and development.

References

- 1. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | 438049-91-3 [sigmaaldrich.com]

- 4. This compound | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. tandfonline.com [tandfonline.com]

- 8. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]

- 9. Zanubrutinib: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: A Chiral Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, offering a conformationally constrained scaffold for the synthesis of complex molecular architectures. Its stereochemically defined trans-dimethyl substitution pattern provides a unique three-dimensional framework that is instrumental in achieving high selectivity and potency in drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its role in the development of novel therapeutics, particularly as a modulator of serotonin receptors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development programs.

Introduction

The imperative to develop enantiomerically pure pharmaceuticals has driven the demand for versatile chiral building blocks.[1][2] These molecules serve as foundational components for constructing drugs with improved efficacy, reduced side effects, and better pharmacokinetic profiles.[2] this compound, a derivative of piperazine, has emerged as a significant chiral intermediate. The piperazine ring is a common motif in a wide range of marketed drugs, including antibacterial, antiallergic, and antipsychotic agents, owing to its ability to form multiple hydrogen bonds, modulate acid-base properties, and enhance water solubility.[3] The specific (3R,5R) stereochemistry of the methyl groups in this building block introduces conformational rigidity and specific spatial orientations, which are critical for precise molecular recognition at biological targets.[3]

This guide will delve into the synthetic routes for obtaining this chiral building block, its physicochemical properties, and its application in the synthesis of bioactive molecules, with a particular focus on its use in developing modulators for 5-HT2 and 5-HT3 receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.30 g/mol | [4] |

| CAS Number | 438049-91-3 | [4] |

| Appearance | Off-white solid | Commercial Supplier Data |

| Purity | ≥95% | Commercial Supplier Data |

| Storage Temperature | 0-8 °C | Commercial Supplier Data |

| InChIKey | NUZXPHIQZUYMOR-RKDXNWHRSA-N | [4] |

Synthesis and Experimental Protocols

Synthesis of trans-2,5-dimethylpiperazine

The synthesis of the precursor, trans-2,5-dimethylpiperazine, can be achieved through the hydrogenation of 3,5-dimethylpyridine.

-

Experimental Protocol:

-

To a high-pressure reactor, add 3,5-dimethylpyridine, deionized water, and a composite catalyst (e.g., Ruthenium on carbon).

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture under pressure and stir for a specified duration.

-

After the reaction is complete, cool the reactor and filter the mixture to remove the catalyst.

-

The resulting crude product contains a mixture of cis- and trans-2,5-dimethylpiperazine. The trans isomer can be enriched through crystallization or chromatographic techniques.

-

Chiral Resolution of trans-2,5-dimethylpiperazine

The racemic trans-2,5-dimethylpiperazine is then resolved to isolate the desired (3R,5R) enantiomer. This is a critical step to ensure the stereochemical purity of the final building block.

-

Experimental Protocol (Conceptual):

-

Dissolve the racemic trans-2,5-dimethylpiperazine in a suitable solvent.

-

Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-camphoric acid), to form diastereomeric salts.

-

Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will preferentially crystallize.

-

Separate the crystals by filtration.

-

Treat the isolated diastereomeric salt with a base to liberate the enantiomerically enriched (3R,5R)-2,5-dimethylpiperazine.

-

The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

-

N-Boc Protection

The final step is the protection of one of the nitrogen atoms of the chiral piperazine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to allow for selective functionalization of the other nitrogen atom.

-

Experimental Protocol:

-

Dissolve the enantiomerically pure (3R,5R)-2,5-dimethylpiperazine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Data

While detailed, published spectra for this specific compound are scarce, the expected 1H and 13C NMR spectral data can be inferred from the structure and data for similar N-Boc protected piperazines.

| Data Type | Expected Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 3.9-2.5 (m, ring protons), 1.46 (s, 9H, Boc), 1.1-1.3 (d, 6H, methyl groups) |

| ¹³C NMR (CDCl₃) | δ 154.7 (C=O), 79.5 (quaternary C, Boc), 50-40 (ring carbons), 28.4 (Boc methyls), 20-18 (ring methyls) |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various drug candidates, particularly those targeting the central nervous system. Its rigid, chiral structure allows for the precise positioning of pharmacophoric groups, leading to high-affinity and selective interactions with biological targets.

Serotonin Receptor Modulators

A significant application of this building block is in the preparation of 5-HT2 and 5-HT3 receptor modulators.[5] These receptors are implicated in a variety of physiological and pathological processes, including mood, cognition, and gastrointestinal function.[6][7]

-

5-HT2 Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/G11 signaling pathway.[2][8] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][9]

-

5-HT3 Receptors: Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[5][10] Binding of serotonin or an agonist opens the channel, allowing the influx of cations (Na⁺, K⁺, Ca²⁺), which leads to neuronal depolarization and excitation.[5][10]

The distinct signaling mechanisms of these two receptor families offer multiple points for therapeutic intervention. The chiral piperazine scaffold can be elaborated to create selective agonists or antagonists for these receptors, which are being investigated for the treatment of conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[5]

Signaling Pathway and Experimental Workflow Diagrams

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for the target molecule.

5-HT2 Receptor Signaling Pathway

The diagram below outlines the canonical Gq-coupled signaling pathway activated by 5-HT2 receptors.

Caption: 5-HT2 receptor Gq signaling pathway.

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of the 5-HT3 receptor as a ligand-gated ion channel.

Caption: 5-HT3 receptor ion channel mechanism.

Conclusion

This compound stands out as a chiral building block of significant utility in modern drug discovery. Its well-defined stereochemistry and the versatile piperazine core provide a robust platform for the synthesis of complex and potent therapeutic agents. The application of this intermediate in the development of serotonin receptor modulators highlights its potential in addressing a range of neurological and gastrointestinal disorders. This technical guide serves as a valuable resource for researchers, providing essential information and methodologies to leverage the unique properties of this chiral scaffold in the pursuit of novel and effective medicines. Further exploration into the synthesis and application of this and related chiral piperazines will undoubtedly continue to enrich the landscape of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Novel Compounds Using (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel compounds utilizing the chiral building block, (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. This versatile intermediate is of significant interest in medicinal chemistry due to the prevalence of the piperazine motif in a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The defined stereochemistry of this reagent allows for the synthesis of enantiomerically pure final compounds, which is crucial for specificity and efficacy in drug development.

The following sections detail the necessary preliminary step of Boc deprotection, followed by protocols for subsequent functionalization reactions such as N-alkylation and amide coupling to generate novel piperazine derivatives.

Overview of Synthetic Strategy

The primary use of this compound in synthesis involves the initial removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine. This deprotected piperazine derivative then serves as a nucleophile for further elaboration. The overall workflow is a two-stage process:

-

Boc Deprotection: Removal of the Boc group to yield (3R,5R)-3,5-dimethylpiperazine.

-

N-Functionalization: Reaction of the deprotected piperazine with various electrophiles to introduce novel substituents at the N4 position.

Experimental Protocols

Stage 1: Boc Deprotection of this compound

The removal of the Boc protecting group is a critical first step. The choice of acidic conditions can be tailored based on the acid sensitivity of other functional groups in the molecule, if any. Two standard and effective protocols are provided below.

Protocol 2.1.1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient and the volatile nature of TFA and the solvent makes for a straightforward work-up.

-

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

-

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude (3R,5R)-3,5-dimethylpiperazine as a free base. The product can be purified further by distillation or crystallization if necessary.